2-Morpholin-4-yl-benzothiazole-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11(16)8-1-2-9-10(7-8)18-12(13-9)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVVSQULDMGLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid
A retrosynthetic analysis of the target molecule suggests several logical disconnections to identify potential starting materials. The primary disconnection points are the bonds forming the thiazole (B1198619) ring and the bonds connecting the morpholine (B109124) and carboxylic acid substituents.
A plausible retrosynthetic pathway begins by disconnecting the C2-N bond of the morpholine moiety via a nucleophilic aromatic substitution logic. This leads to a 2-halo-benzothiazole-6-carboxylic acid intermediate and morpholine. Further disconnection of the carboxylic acid group is less ideal as it adds complexity. A more convergent approach involves disconnecting the bonds of the thiazole ring itself.
This leads to two key precursors: 4-amino-3-mercaptobenzoic acid and a reagent that can provide the C2 carbon and the attached morpholine ring. One such reagent could be a morpholine-substituted carbonyl derivative or a related precursor. This approach builds the substituted benzothiazole (B30560) core in a single convergent step.
Key Precursors Identified through Retrosynthesis:
4-Amino-3-mercaptobenzoic acid
2-Halo-benzothiazole-6-carboxylic acid
Morpholine
Morpholine-4-carbonyl chloride or related activated species
Classical Synthetic Routes to Benzothiazole Derivatives
The synthesis of the benzothiazole scaffold is well-established, with several classical methods being widely employed. These routes typically involve the reaction of a 2-aminothiophenol precursor with a suitable electrophile. ijper.org
One of the most common methods for synthesizing the benzothiazole ring is the cyclization of 2-aminothiophenol with various carbonyl compounds or their equivalents. ijper.orgekb.eg This reaction involves the initial formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic thiazole ring. ekb.eg
A variety of reagents can be reacted with 2-aminothiophenol to yield 2-substituted benzothiazoles:
Aldehydes: Condensation with aldehydes is a widely used method, often catalyzed by acids or oxidizing agents. ekb.egtandfonline.com A mixture of H2O2/HCl in ethanol at room temperature has been shown to be an effective catalytic system. nih.gov
Nitriles: The reaction with nitriles, often mediated by catalysts like ceric ammonium nitrate or ZnO nanoparticles, provides another route to 2-substituted benzothiazoles. ekb.egindexcopernicus.com
Carbon Dioxide: Green chemistry approaches have utilized CO2 as a C1 source in reactions with 2-aminothiophenols to form benzothiazole derivatives under mild conditions, often using ionic liquids as catalysts. nih.gov
The general mechanism involves a nucleophilic attack of the amino group on the electrophilic carbon, followed by cyclization involving the thiol group. ekb.eg
Table 1: Examples of Catalysts for Benzothiazole Synthesis from 2-Aminothiophenol
| Catalyst/Reagent | Substrate | Conditions | Yield |
| H2O2/HCl | Aldehydes | Ethanol, Room Temp | Good |
| NH4Cl | Benzaldehyde | Methanol-Water, Room Temp | High |
| L-Proline | Aldehydes | Solvent-free, Microwave | High |
| Oxalic acid dihydrate:proline LTTM | Aromatic aldehydes | Room Temp | High |
This table presents a selection of reported catalytic systems. Yields are generally reported as good to excellent but can vary based on specific substrates.
A direct and versatile method for preparing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with carboxylic acids or their more reactive derivatives, such as acyl chlorides and esters. nih.govnih.gov These reactions typically require high temperatures and often employ a dehydrating agent or catalyst.
Polyphosphoric acid (PPA) is a frequently used catalyst and solvent for the condensation with carboxylic acids, facilitating the reaction by heating. indexcopernicus.comnih.govmdpi.com This method is effective for a wide range of aromatic and aliphatic carboxylic acids. mdpi.commdpi.com The use of microwave irradiation in conjunction with catalysts like P4S10 has been shown to significantly reduce reaction times. mdpi.com
More recently, greener methods have been developed. A heterogeneous mixture of methanesulfonic acid and silica gel, for instance, serves as an efficient and reusable medium for the condensation reaction. mdpi.com
Table 2: Conditions for Condensation of 2-Aminothiophenol with Carboxylic Acids/Derivatives
| Reagent | Catalyst/Conditions | Product Type |
| Carboxylic Acids | Polyphosphoric acid (PPA), 110–250 °C | 2-Aryl/Alkyl/Heteroaryl Benzothiazoles |
| Carboxylic Acids | P4S10, Microwave irradiation | 2-Substituted Benzothiazoles |
| Carboxylic Acids | MeSO3H/SiO2 | 2-Substituted Benzothiazoles |
| Acyl Chlorides | Pyridine, 80 °C | 2-Substituted Benzothiazoles |
This table summarizes common conditions for the synthesis of 2-substituted benzothiazoles via condensation reactions.
Specific Synthetic Approaches for this compound
Synthesizing the target molecule requires specific strategies to introduce the morpholine ring at the C2 position and the carboxylic acid group at the C6 position of the benzothiazole core.
Attaching a morpholine ring directly to the C2 position of the benzothiazole typically involves a nucleophilic substitution reaction. A common strategy would be the synthesis of a 2-halo-benzothiazole-6-carboxylic acid intermediate, which can then react with morpholine. The halogen, usually chlorine or bromine, acts as a good leaving group, allowing for the formation of the C-N bond.
Alternatively, the synthesis of the related compound, 2-(morpholinothio)benzothiazole, involves the oxidative condensation of 2-mercaptobenzothiazole with morpholine, often using sodium hypochlorite as an oxidizing agent. evitachem.com While this produces a C-S-N linkage, it highlights a method for incorporating morpholine into the C2 position. Adapting such an oxidative coupling or employing a different starting material like a 2-aminobenzothiazole could potentially lead to the desired C-N bond.
Another approach involves building the ring from a precursor already containing the morpholine group. For example, the condensation of 4-amino-3-mercaptobenzoic acid with morpholine-4-carboximidamide or a similar reagent could directly form the 2-morpholinyl benzothiazole structure.
The most straightforward and convergent method to obtain a carboxylic acid at the C6 position is to begin the synthesis with a precursor that already contains this functionality. The key starting material for this strategy is 4-amino-3-mercaptobenzoic acid . nih.govresearchgate.net This compound incorporates the necessary amine and thiol groups for the benzothiazole ring formation, as well as the carboxylic acid at the desired position on the benzene (B151609) ring.
The synthesis of 2-substituted benzothiazole-6-carboxylic acids has been successfully demonstrated by condensing 4-amino-3-mercaptobenzoic acid with various aldehydes in nitrobenzene, which serves as both the solvent and the oxidant. researchgate.net This one-pot reaction provides a direct route to the desired scaffold.
For instance, the reaction between the zinc salt of 4-amino-3-mercaptobenzoic acid and p-nitro benzoyl chloride has been used to produce 2-(4-nitro-phenyl)-benzothiazole-6-carboxylic acid in high yield. nih.govmdpi.com This intermediate can then be further modified. This demonstrates the robustness of using 4-amino-3-mercaptobenzoic acid as a foundational building block for complex benzothiazole-6-carboxylic acid derivatives.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages such as operational simplicity, high atom economy, and the ability to construct complex molecules in a single step. For the synthesis of scaffolds related to this compound, MCRs provide efficient pathways. nih.gov
One notable strategy involves the three-component reaction of a 2-aminobenzothiazole derivative, an aromatic aldehyde, and a 1,3-dicarbonyl compound. nih.gov This type of reaction, often facilitated by a catalyst and sometimes promoted by microwave irradiation, proceeds through a tandem sequence involving a Knoevenagel condensation, followed by a nucleophilic addition of the aminobenzothiazole and subsequent intramolecular cyclization. nih.gov The use of environmentally friendly protic solvents like methanol or ethanol can further enhance the green credentials of such protocols. nih.gov
Another example is the reaction between 2-aminobenzothiazole, an aldehyde (such as arylglyoxal monohydrate), and a nucleophile like 2-hydroxy-1,4-naphthoquinone. These reactions can proceed under mild conditions, often at room temperature and in aqueous solvent systems, to produce complex heterocyclic structures in good yields. nih.gov The efficiency and mildness of these MCRs make them attractive for generating libraries of benzothiazole derivatives for further investigation.
Catalyst-Free and Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes to benzothiazoles that minimize waste and avoid hazardous reagents. Catalyst-free and environmentally benign protocols are central to this endeavor.
A common green approach is the condensation of 2-aminothiophenols with aldehydes or carboxylic acids in eco-friendly solvents like water or ethanol, or even under solvent-free conditions. nih.govekb.eg For instance, the reaction between 2-aminothiophenol and aromatic aldehydes can be effectively promoted by NH4Cl in a methanol-water mixture at room temperature, offering high yields and short reaction times with a recyclable catalyst. nih.gov
Metal-free synthesis of 2-aminobenzothiazoles has also been achieved through the aerobic oxidative cyclization of cyclohexanones and thioureas. organic-chemistry.org These reactions can be catalyzed by a small amount of iodine with molecular oxygen serving as the ultimate oxidant, representing a cost-effective and environmentally friendly alternative to methods requiring stoichiometric or toxic metal oxidants. organic-chemistry.org The reaction conditions are typically mild, often employing DMSO as a solvent at temperatures around 75°C. organic-chemistry.org Furthermore, protocols utilizing heterogeneous catalysts, which can be easily recovered and reused, contribute to the sustainability of benzothiazole synthesis. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and selectivity in the synthesis of benzothiazole derivatives are highly dependent on the reaction conditions. Systematic optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for developing efficient and scalable synthetic processes.
Solvent Effects in Cyclization and Coupling Reactions
The choice of solvent can significantly influence reaction rates, yields, and even the product distribution in benzothiazole synthesis. Polar protic solvents like ethanol are commonly used and have been shown to be effective for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes. mdpi.com In some oxidative cyclization reactions, a mixture of solvents, such as chlorobenzene and DMSO, has been found to provide optimal results. mdpi.com The move towards greener synthesis has seen an increased use of water as a reaction medium, which is not only environmentally benign but can also facilitate certain reactions. ekb.eg Solvent-free conditions, often coupled with microwave irradiation, represent another effective strategy to enhance reaction efficiency and reduce environmental impact. nih.gov
| Reactants | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol + Aldehydes | Ethanol | H2O2/HCl, Room Temp | 85-94 | mdpi.com |
| 2-Aminothiophenol + Ketones | Chlorobenzene/DMSO (2:1) | 140 °C, O2 | 55-81 | mdpi.com |
| 2-Aminobenzamide + Aldehydes | Water | Nano-CuFe2O3 catalyst | High | uokerbala.edu.iq |
| 2-Aminothiophenol + Aldehydes | Solvent-free | Sc(OTf)3, Microwave | High | nih.gov |
Influence of Catalysts and Additives
Catalysts play a pivotal role in the synthesis of benzothiazoles by lowering the activation energy and often directing the reaction towards a specific product. A wide array of catalysts has been explored, ranging from simple acids and bases to complex metal-based systems.
For the synthesis of 2-aminobenzothiazoles from N-arylthioureas, inexpensive and less toxic Ni(II) salts have proven to be highly effective, affording excellent yields under mild conditions. nih.gov In other cases, copper catalysts like CuO are necessary for the reaction of less reactive starting materials such as 2-bromoanilines with dithiocarbamates. nih.gov Metal-free conditions are highly desirable, and catalysts like iodine or p-toluenesulfonic acid (PTSA) have been successfully employed. organic-chemistry.org The use of ionic liquids or heterogeneous catalysts like KF·Al2O3 offers advantages such as catalyst recyclability and simplified product isolation. nih.govmdpi.com
| Reaction Type | Catalyst/Additive | Key Advantages | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization of N-arylthioureas | Ni(II) salts | Low cost, low toxicity, mild conditions | up to 95 | nih.gov |
| Condensation of 2-iodoanilines | Cu(OAc)2/Cs2CO3 | High yields for various substrates | up to 97 | nih.gov |
| Oxidative Cyclization | Iodine (catalytic) / O2 | Metal-free, green oxidant | up to 84 | organic-chemistry.org |
| Condensation of 2-aminothiophenol | VOSO4 | Accessible, eco-friendly, reusable | 87-92 | mdpi.com |
| Condensation with acid chlorides | KF·Al2O3 | Heterogeneous, reusable, mild conditions | High | nih.gov |
Temperature and Pressure Optimization
Temperature is a critical parameter that must be carefully controlled to achieve optimal results. Many modern protocols for benzothiazole synthesis are designed to proceed at room temperature to conserve energy and minimize side reactions. ekb.egmdpi.com However, in some cases, elevated temperatures are necessary to drive the reaction to completion. For example, the cyclization of 2-aminobenzenethiol compounds with CO2 and hydrosilane was optimized at 60 °C. nih.gov In other syntheses, temperatures as high as 120-140 °C have been employed. nih.govmdpi.com Microwave-assisted synthesis has gained prominence as it can significantly reduce reaction times by rapidly heating the reaction mixture. nih.gov Most synthetic procedures are conducted at atmospheric pressure for operational simplicity and safety. While some specific reactions, such as those involving gaseous reagents like CO2, may require elevated pressures (e.g., 0.5 MPa), these are less common in standard laboratory syntheses of benzothiazole scaffolds. nih.gov
Derivatization and Scaffold Modification of this compound
Derivatization and scaffold modification are essential for exploring the structure-activity relationships of a lead compound and for fine-tuning its properties. The this compound scaffold offers several sites for chemical modification.
The carboxylic acid group at the 6-position is a prime handle for derivatization. It can be readily converted into a variety of functional groups, such as esters, amides, or hydrazides, through standard coupling reactions. researchgate.net For example, reaction with various anilines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) can yield a library of N-aryl amides. researchgate.net These modifications can significantly alter the molecule's physicochemical properties.
The benzothiazole core itself can also be modified. For instance, isosteric replacement of the benzothiazole nucleus with a benzimidazole could be explored. nih.gov Additionally, substitutions can be introduced onto the benzene ring of the benzothiazole, provided a suitably substituted starting material is used in the initial synthesis. acs.org The morpholine ring at the 2-position could also be replaced with other cyclic amines to probe the importance of this moiety for a desired activity. Such modifications are crucial in medicinal chemistry for optimizing the biological profile of a compound. acs.org
Modification of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid group at the 6-position of the benzothiazole ring is a prime target for chemical modification, readily undergoing reactions such as esterification and amidation to produce a variety of derivatives.
Esterification:
Esterification of benzothiazole-6-carboxylic acids can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product.
Another effective method is the Steglich esterification, which is particularly useful for sterically hindered substrates and is carried out under mild conditions. This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). The carboxylic acid is activated by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol to yield the corresponding ester. This method has been successfully applied to the synthesis of various benzothiazole-phenyl ester derivatives.
A convenient synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates has been reported, demonstrating the direct esterification of a benzothiazole carboxylic acid derivative.
| Reaction | Reagents and Conditions | Product |
| Fischer Esterification | R'-OH, H⁺ (cat.), heat | 2-Morpholin-4-yl-benzothiazole-6-carboxylate ester |
| Steglich Esterification | R'-OH, DCC, DMAP (cat.) | 2-Morpholin-4-yl-benzothiazole-6-carboxylate ester |
Amidation:
The carboxylic acid functionality can also be converted into a wide array of amides through reaction with primary or secondary amines. Similar to esterification, the direct condensation of a carboxylic acid and an amine is often facilitated by coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) can be employed to activate the carboxylic acid for nucleophilic attack by the amine. The use of TiCl₄ in pyridine has been shown to be an efficient method for the synthesis of amides from a range of carboxylic acids and amines.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the desired amide. This two-step process is a common and effective strategy for amide bond formation. The synthesis of various substituted benzothiazole-6-carboxamides has been achieved through the reaction of the corresponding carboxylic acid with appropriately substituted anilines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of DMAP.
| Reaction | Reagents and Conditions | Product |
| Amidation (Coupling Agents) | R'R''NH, DCC or TiCl₄ | N-substituted 2-Morpholin-4-yl-benzothiazole-6-carboxamide |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. R'R''NH | N-substituted 2-Morpholin-4-yl-benzothiazole-6-carboxamide |
Functionalization of the Morpholine Ring
The morpholine ring in this compound is generally stable. However, under specific conditions, reactions involving this moiety could potentially be explored. The nitrogen atom of the morpholine ring is a tertiary amine and is therefore not susceptible to simple acylation or alkylation. Reactions that could lead to the functionalization of the morpholine ring would likely involve more complex transformations, such as ring-opening reactions under harsh conditions or oxidation of the carbon atoms adjacent to the oxygen or nitrogen atoms. However, specific examples of such functionalizations on 2-morpholinobenzothiazole derivatives are not extensively documented in the literature. It is conceivable that advanced synthetic strategies could be developed to introduce substituents onto the morpholine ring, thereby expanding the chemical diversity of this class of compounds.
Substitutions on the Benzene Moiety of the Benzothiazole System
The benzene ring of the benzothiazole system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The benzothiazole nucleus itself is a deactivating system for electrophilic substitution. However, the presence of the morpholino group at the 2-position and the carboxylic acid group at the 6-position will influence the regioselectivity of further substitutions.
Potential electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the benzene ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Bromination or chlorination can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be accomplished by treatment with fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups, respectively, are generally less effective on deactivated aromatic rings like the one in the target molecule.
The precise location of the substitution would need to be determined experimentally, as it would be influenced by the combined directing effects of the existing substituents.
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Nitro-2-morpholin-4-yl-benzothiazole-6-carboxylic acid |
| Bromination | Br₂, FeBr₃ | Bromo-2-morpholin-4-yl-benzothiazole-6-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | This compound sulfonic acid |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique fingerprint, revealing the presence of key functional groups. For 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid, the spectrum is characterized by several distinct absorption bands that confirm its composite structure, including the carboxylic acid, benzothiazole (B30560), and morpholine (B109124) moieties.
The O-H stretch of the carboxylic acid group typically appears as a very broad and strong band in the 2500-3300 cm⁻¹ region, a hallmark feature that often overlaps with C-H stretching vibrations. libretexts.org The carbonyl (C=O) stretching vibration from the carboxylic acid is expected to produce a strong, sharp absorption band around 1680-1710 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzothiazole ring system typically appear in the 1400-1600 cm⁻¹ range. vscht.cz The morpholine ring introduces characteristic C-O and C-N stretching bands. The C-O-C ether stretch is expected in the 1150-1085 cm⁻¹ region, while the C-N stretch will appear in the 1250-1020 cm⁻¹ range.
Table 1: Predicted FT-IR Spectral Data for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic | Medium |
| 2980-2850 | C-H stretch | Aliphatic (Morpholine) | Medium |
| 1710-1680 | C=O stretch | Carboxylic Acid | Strong |
| 1600-1450 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1320-1210 | C-O stretch | Carboxylic Acid / Ether | Strong |
| 1440-1395 | O-H bend | Carboxylic Acid | Medium |
| 1250-1020 | C-N stretch | Amine (Morpholine) | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise mapping of atomic environments and their connectivity.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, distinct signals are expected for the protons of the carboxylic acid, the benzothiazole ring, and the morpholine moiety.
The proton of the carboxylic acid (-COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10.0-13.0 ppm. libretexts.org The aromatic protons on the benzothiazole ring would appear in the typical aromatic region of 7.0-8.5 ppm. Their specific chemical shifts and splitting patterns (doublets, doublets of doublets) depend on their position relative to the electron-withdrawing carboxylic acid group and the electron-donating morpholine group. The eight protons of the morpholine ring are chemically equivalent in two sets of four. The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are expected to be more deshielded than those adjacent to the nitrogen atom (-N-CH₂-). They would likely appear as two distinct triplets around 3.7-3.9 ppm and 3.5-3.7 ppm, respectively.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| ~8.4 | Singlet (or Doublet, small J) | 1H | Aromatic H-5 |
| ~7.9 | Doublet | 1H | Aromatic H-7 |
| ~7.8 | Doublet | 1H | Aromatic H-4 |
| ~3.8 | Triplet | 4H | Morpholine (-O-CH₂-) |
| ~3.6 | Triplet | 4H | Morpholine (-N-CH₂-) |
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the carbon skeleton.
For this compound, a total of 12 distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-175 ppm region. libretexts.org The carbons of the benzothiazole ring are expected in the range of 110-160 ppm, with the carbon atom at the C2 position (bonded to the morpholine nitrogen and the thiazole (B1198619) sulfur) being significantly deshielded. The two distinct carbon environments in the morpholine ring are expected around 66 ppm for the carbons adjacent to oxygen and around 48 ppm for the carbons adjacent to nitrogen.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~170 | Carboxylic Acid (C=O) |
| ~165 | Benzothiazole C2 |
| ~155 | Benzothiazole C8a |
| ~135 | Benzothiazole C4a |
| ~128 | Benzothiazole C6 |
| ~125 | Benzothiazole C4 |
| ~123 | Benzothiazole C5 |
| ~120 | Benzothiazole C7 |
| ~66 | Morpholine (-O-CH₂) |
| ~48 | Morpholine (-N-CH₂) |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between the coupled protons on the benzothiazole aromatic ring, helping to distinguish their specific positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It would definitively link the proton signals of the morpholine and benzothiazole rings to their corresponding carbon signals identified in the ¹³C NMR spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly crucial for identifying quaternary (non-protonated) carbons. For instance, it would show correlations from the morpholine protons to the C2 carbon of the benzothiazole ring, and from the aromatic protons (e.g., H-5 and H-7) to the carbonyl carbon of the carboxylic acid group, thereby confirming the connectivity of the major structural fragments. sdsu.eduprinceton.edu
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₂H₁₂N₂O₃S), the calculated molecular weight is 264.3 g/mol . sigmaaldrich.com
In high-resolution mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the exact mass of the molecule. The fragmentation pattern of carboxylic acids often involves characteristic losses. A prominent fragment would be expected from the loss of the carboxyl group (-COOH), resulting in a peak at [M-45]⁺. libretexts.org Another possible fragmentation could involve the loss of a hydroxyl radical (-OH), leading to a peak at [M-17]⁺, forming an acylium ion. libretexts.orgmiamioh.edu Further fragmentation of the morpholine and benzothiazole rings would produce a complex pattern of lower mass ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment |
| 264 | [M]⁺ (Molecular Ion) |
| 247 | [M - OH]⁺ |
| 219 | [M - COOH]⁺ |
| 206 | [M - C₂H₄O₂]⁺ (Loss of part of the carboxylic and morpholine groups) |
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties
The photophysical properties of benzothiazole derivatives are of significant interest due to their applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. semanticscholar.orgmdpi.com The electronic absorption and emission spectra of these compounds are governed by the extended π-conjugated system of the benzothiazole core, which can be further modulated by substituents.
The UV-Vis absorption spectrum of a molecule like this compound is expected to arise from π-π* and n-π* electronic transitions within the benzothiazole aromatic system. Generally, benzothiazole derivatives exhibit strong absorption bands in the ultraviolet region. For instance, studies on various 2-substituted benzothiazoles show fluorescence emissions at wavelengths ranging from 380 to 450 nm upon excitation around 330 nm. The presence of the morpholine group (an electron-donating group) at the 2-position and the carboxylic acid group (an electron-withdrawing group) at the 6-position can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially affecting the absorption and emission maxima.
While specific experimental data for this compound is scarce, the expected photophysical parameters can be inferred from related compounds. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is a key parameter. Large Stokes shifts are often observed in derivatives that undergo significant structural relaxation in the excited state, such as those exhibiting excited-state intramolecular proton transfer (ESIPT). semanticscholar.orgmdpi.com
Table 1: Illustrative Photophysical Data for Benzothiazole Derivatives This table presents typical data for related benzothiazole compounds to illustrate expected values, not experimental data for this compound.
| Compound Type | Typical λabs (nm) | Typical λem (nm) | Typical Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| 2-Aryl-benzothiazole | ~330 - 365 | ~380 - 560 | ~50 - 200 | Variable (can be high in solid state) |
| Hydroxy-benzothiazole (ESIPT) | ~360 | ~530 - 560 | >170 | Often high in aggregated state |
Solid-State Structural Elucidation
The solid-state structure of a molecule is fundamental to understanding its physical properties, such as solubility and melting point, and is crucial for applications in materials science and pharmaceuticals.
X-ray Crystallography of this compound and its Co-crystals
As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in major crystallographic databases. However, the crystal structure of a closely related derivative, Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate, provides valuable insight into the potential solid-state conformation and packing of such molecules. researchgate.net In this related structure, the asymmetric unit was found to be complex, containing four independent organic molecules and a water molecule. semanticscholar.orgresearchgate.net The morpholine ring typically adopts a stable chair conformation. semanticscholar.orgresearchgate.net
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a major strategy in crystal engineering. For this compound, the carboxylic acid group is an excellent functional group for forming co-crystals with other molecules (co-formers) that have complementary hydrogen bond donors or acceptors, such as pyridines or amides.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound possesses several key features that dictate its intermolecular interactions:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). This allows for the formation of robust and highly directional hydrogen bonds. A common and very stable motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. The morpholine group's oxygen and the benzothiazole's nitrogen atom can also act as hydrogen bond acceptors.
π-π Stacking: The planar benzothiazole ring system provides a surface for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial in the packing of aromatic molecules, often leading to slipped-stack or herringbone arrangements.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Participating Groups | Typical Supramolecular Motif |
|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-COOH) with Carboxylic Acid (-COOH) | R22(8) Dimer Synthon |
| Hydrogen Bond | Carboxylic Acid (-OH) with Morpholine (O or N) or Thiazole (N) | Heterosynthons (Chains or discrete units) |
| π-π Stacking | Benzothiazole Ring with Benzothiazole Ring | Parallel-displaced or T-shaped stacking |
Polymorphism and Crystal Engineering Considerations
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. It is a critical consideration in the pharmaceutical industry, as different polymorphs can have different physical properties. The conformational flexibility of the morpholine ring and the ability of the carboxylic acid group to form various hydrogen-bonding patterns (synthons) suggest that this compound could exhibit polymorphism.
Crystal engineering aims to design and synthesize functional solid-state structures with desired properties based on an understanding of intermolecular interactions. The reliable formation of the carboxylic acid dimer synthon makes it a powerful tool for designing crystal structures. By introducing co-former molecules that can compete with or complement this homosynthon, it is possible to generate a variety of new solid forms, such as co-crystals or salts, with tailored properties. The interplay between strong hydrogen bonds from the acid group and weaker interactions like π-π stacking will ultimately determine the final crystal packing arrangement.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules from first principles. scirp.orgproteobiojournal.com These methods have been widely applied to the benzothiazole (B30560) class of compounds to elucidate their electronic structure, reactivity, and spectroscopic features. mdpi.comnbu.edu.sa
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a preferred computational method for optimizing the molecular geometry and analyzing the electronic properties of benzothiazole derivatives due to its balance of accuracy and computational cost. scirp.orgscirp.org Studies typically employ functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G+ (d, p) or 6-311++G(d,p) to determine the most stable three-dimensional conformation of the molecules in a gaseous phase or solution. scirp.orgmdpi.comnbu.edu.sa
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and kinetic stability of a molecule. proteobiojournal.commdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.com
In numerous DFT studies on benzothiazole derivatives, the HOMO and LUMO distributions are visualized to understand charge transfer within the molecule. mdpi.comnih.gov For the parent benzothiazole, the HOMO is typically distributed over the entire bicyclic system, while the LUMO is also delocalized across the rings. Substituents significantly impact the energies of these orbitals. Electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. mdpi.comsciencepub.net
In the case of 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid, the morpholine (B109124) group at position 2 would act as an electron-donating group, while the carboxylic acid at position 6 is an electron-withdrawing group. This specific substitution pattern would likely lead to a complex modulation of the HOMO-LUMO energies and a potentially reduced energy gap, suggesting a reactive molecule capable of engaging in various chemical interactions. mdpi.com
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Benzothiazole (BTH) | -8.980 | - | - | sciencepub.net |
| 2-Mercaptobenzothiazole (MBTH) | -8.694 | - | - | sciencepub.net |
| Substituted Benzothiazole 1 | -5.63 | -0.92 | 4.71 | mdpi.com |
| Substituted Benzothiazole 2 | -5.78 | -1.16 | 4.62 | mdpi.com |
| Substituted Benzothiazole 3 | -5.46 | -0.82 | 4.64 | mdpi.com |
| Substituted Benzothiazole 4 (with -CF3) | -5.99 | -1.53 | 4.46 | mdpi.com |
| Substituted Benzothiazole 5 | -5.71 | -0.98 | 4.73 | mdpi.com |
This table presents data for various benzothiazole derivatives to illustrate the range of calculated HOMO-LUMO energies and gaps. Data for the specific title compound is not available and would require dedicated computational analysis.
Calculation of Electrostatic Potential Surfaces and Molecular Reactivity Parameters
Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. scirp.orgresearchgate.net The MEP map uses a color code where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). scirp.org
For benzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring and any oxygen atoms in substituents (like the carbonyl oxygen of the carboxylic acid and the oxygen in the morpholine ring) are typically identified as electron-rich, nucleophilic sites (red regions). scirp.orgindexcopernicus.com Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, would be electron-deficient (blue regions) and represent electrophilic sites. scirp.org
Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR) and Comparison with Experimental Data
Computational methods are also used to predict spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths that correspond to electron transitions, often from the HOMO to the LUMO. mdpi.comnbu.edu.sa The gauge-independent atomic orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data to confirm the molecular structure. mdpi.comfrontiersin.org
In studies of benzothiazole derivatives, calculated spectroscopic data generally show good agreement with experimental findings. mdpi.comresearchgate.net Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies, which correspond to specific bond stretching and bending modes within the molecule. This allows for the assignment of peaks in experimental IR spectra to particular functional groups, such as the C=O stretch of the carboxylic acid or the C-N and C-S vibrations of the benzothiazole core.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule like a protein or DNA). biointerfaceresearch.comwjarr.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.net
Investigation of Ligand-Target Interactions with Biological Macromolecules (e.g., Enzymes, DNA)
Benzothiazole derivatives have been investigated as inhibitors for a wide range of biological targets. nih.govmdpi.com Molecular docking studies have provided crucial insights into their binding modes and the specific interactions that stabilize the ligand-receptor complex.
Enzyme Interactions: Many benzothiazole-based compounds have been docked into the active sites of various enzymes. For example, derivatives have been studied as potential inhibitors of E. coli dihydroorotase and dihydropteroate (B1496061) synthase (DHPS), key enzymes in microbial metabolic pathways. nih.govnih.gov Docking simulations reveal that the benzothiazole scaffold can form hydrophobic interactions within the enzyme's active site, while specific functional groups are responsible for forming key hydrogen bonds with amino acid residues like ASN44 or Lys220. nih.govnih.gov The carboxylic acid group at the 6-position is particularly significant, as its ability to be deprotonated allows it to form strong ionic interactions or hydrogen bonds with positively charged or polar residues, such as arginine or lysine, anchoring the ligand in the binding pocket. japsonline.com
DNA Interactions: The planar aromatic structure of the benzothiazole ring system makes it a candidate for interaction with DNA, potentially through intercalation between base pairs or binding within the minor groove. The carboxylic acid group could further stabilize this interaction by forming hydrogen bonds with the phosphate (B84403) backbone or the edges of the DNA bases. While specific docking studies of this compound with DNA are not readily available, the general structural features are conducive to such interactions.
| Benzothiazole Derivative | Biological Target | Key Interacting Residues | Predicted Binding Affinity/Score | Source |
| Various Benzothiazoles | E. coli dihydroorotase | LEU222, ASN44 | Docking Scores: -2.54 to -5.02 | nih.govmdpi.com |
| Benzothiazole Hybrids | p56lck Kinase | (Not specified) | - | biointerfaceresearch.com |
| Benzothiazole Sulfonamides | DHPS Enzyme | Lys220 | - | nih.gov |
| Benzothiazole Derivatives | GABA-Aminotransferase | N-Glu109, N-Asn110, O-Cys47 | Mol Dock Score: -104.23 to -121.56 | wjarr.com |
| Benzothiazole Derivatives | SARS-CoV-2 Mpro / ACE2 | (Not specified) | - | nih.gov |
| 6-fluorobenzo[d]thiazole-2-carboxamide Hybrids | Protein Kinase (4WKQ) | (Not specified) | - | japsonline.com |
This table summarizes molecular docking results for various benzothiazole derivatives against different biological targets, illustrating the common interaction patterns and potential targets for this class of compounds.
Elucidation of Binding Modes and Interaction Energies
Computational methods, particularly molecular docking, are instrumental in elucidating the binding modes of ligands like this compound within the active sites of biological targets. These techniques predict the preferred orientation of a molecule when bound to a receptor, which is crucial for understanding its mechanism of action. The process involves sampling a vast number of conformational and orientational possibilities of the ligand and scoring them based on their complementarity to the binding site.
The interaction energy, a key output of these simulations, quantifies the strength of the association between the ligand and the protein. It is a summation of various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. For benzothiazole derivatives, the nitrogen and sulfur atoms of the core ring system, along with the oxygen atoms in the carboxylic acid and morpholine groups, are key sites for forming hydrogen bonds and other polar interactions.
In studies of related benzothiazole structures, the dominant interactions often involve hydrogen bonds between the carboxylic acid group and basic amino acid residues (like arginine or lysine) in the receptor's active site. nih.gov The benzothiazole ring itself can participate in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. The morpholine group, while often improving solubility, can also form hydrogen bonds or engage in favorable polar interactions.
Table 1: Typical Molecular Interactions for Benzothiazole Scaffolds
| Interaction Type | Potential Functional Group | Interacting Amino Acid Residue (Example) |
|---|---|---|
| Hydrogen Bond (Donor/Acceptor) | Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine |
| Hydrogen Bond (Acceptor) | Morpholine Oxygen | Serine, Threonine, Asparagine |
| π-π Stacking | Benzothiazole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | Benzene (B151609) portion of the core | Leucine, Isoleucine, Valine |
Conformational Analysis of this compound in Solution and Binding Sites
In solution, the molecule exists as an equilibrium of different conformers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the preferred conformations in a liquid state. mdpi.com Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are used to model the conformational landscape, identifying the most stable (lowest energy) structures. mdpi.com These studies reveal that the planarity of the benzothiazole ring is a key structural feature, while the morpholine ring typically adopts a stable "chair" conformation.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies used to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are essential in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency.
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate variations in the physicochemical properties of molecules with their biological activities. zsmu.edu.ua The development of a predictive QSAR model involves several key steps:
Data Set Compilation: A collection of structurally related compounds, such as benzothiazole derivatives, with experimentally measured biological activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using both internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model training). nih.govresearchgate.net
For a series of benzothiazole inhibitors, a QSAR model might reveal that increased activity is correlated with specific electronic properties of the benzothiazole ring or the steric bulk of substituents. researchgate.net These predictive models allow researchers to estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govbio.tools
Table 2: Example of a Generic QSAR Model Equation and Validation Parameters
| Parameter | Description | Typical Value |
|---|---|---|
| QSAR Equation | pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C) | N/A |
| r² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |
| pred_r² (External validation r²) | Measures the model's ability to predict the activity of an external test set. | > 0.5 |
Identification of Key Structural Features for Desired Interactions
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model is not a real molecule but rather an abstract map of key interaction points.
For a class of compounds including this compound, a pharmacophore model might include features such as:
A Hydrogen Bond Acceptor: Corresponding to the oxygen or nitrogen atoms of the morpholine ring or the carbonyl oxygen of the carboxylic acid.
A Hydrogen Bond Donor: Corresponding to the hydroxyl group of the carboxylic acid.
An Aromatic Ring Feature: Representing the benzothiazole core, capable of π-π stacking. researchgate.net
A Negative Ionizable Feature: Representing the deprotonated carboxylate group, which can form ionic bonds. nih.gov
By aligning a set of active molecules, common chemical features are identified and mapped. researchgate.net This resulting pharmacophore hypothesis serves as a 3D query for screening large chemical databases to find new, structurally diverse molecules that fit the model and are therefore likely to be active. It also guides the modification of existing compounds to better match the key features, thereby improving their interaction with the target. researchgate.net
Structure Activity Relationships Sar and Mechanistic Biological Insights
Systematic Modification of the 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid Scaffold
Systematic modification of the lead compound has been crucial in optimizing its properties as an enzyme inhibitor. These studies involve altering specific moieties to enhance potency, selectivity, and pharmacokinetic profiles.
In related scaffolds, the introduction of substituents on the morpholine (B109124) ring has been explored to enhance selectivity and brain permeability for kinase inhibitors. acs.org For instance, adding a methyl group or an ethylene (B1197577) bridge can alter the conformational dynamics of the ring, potentially leading to more selective binding in the target's active site. acs.org In the context of benzothiazole-based DNA gyrase inhibitors, replacing less polar groups with morpholine and its substituted variants has been a strategy to improve physicochemical properties like solubility. nih.gov Strategic modifications to morpholine-thiazole hybrids are known to improve binding affinity and pharmacokinetics for other enzyme targets as well. rsc.org
These findings suggest that substitutions on the morpholine ring of this compound could modulate its activity. For example, introducing small alkyl groups could influence interactions within hydrophobic sub-pockets of a target enzyme, potentially enhancing inhibitory potency.
Table 1: Postulated Impact of Morpholine Ring Substitutions on Biological Activity
| Modification on Morpholine Ring | Potential Effect | Rationale |
|---|---|---|
| Addition of Methyl Group | Enhanced Selectivity/Potency | May allow for better fitting into hydrophobic pockets of the enzyme's active site. acs.org |
| Addition of Ethylene Bridge | Decreased Lipophilicity, Altered Conformation | Can enhance polar surface area and improve pharmacokinetic properties. acs.org |
The carboxylic acid group at the 6-position is a critical component for the biological activity of this scaffold, particularly in its function as a DNA gyrase inhibitor. This acidic group is often involved in crucial ionic interactions within the enzyme's active site. acs.orgnih.gov
Studies on related benzothiazole (B30560) inhibitors have shown that the free carboxylic acid is vital for potent activity. For instance, converting the carboxylic acid to its corresponding ester derivative leads to a significant decrease (approximately 10-fold) in inhibitory activity against E. coli DNA gyrase. acs.orgnih.gov This highlights the importance of the carboxylate's ability to form a salt bridge, often with a key arginine residue (Arg136) in the ATP-binding site of DNA gyrase. nih.govdiva-portal.org
However, the high acidity and polarity of the carboxylic acid group can impede the molecule's ability to permeate bacterial cell walls, thus reducing its antibacterial efficacy. nih.gov To address this, two main strategies have been explored:
Prodrug Approach: Masking the carboxylic acid as an ester improves cell penetration, after which intracellular enzymes would hydrolyze the ester to release the active carboxylic acid.
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups that have more favorable physicochemical properties (e.g., improved lipophilicity, different pKa) is a common strategy in medicinal chemistry. drughunter.comcambridgemedchemconsulting.comnih.gov Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. drughunter.comnih.gov
Furthermore, converting the carboxylic acid at position 6 into an amide has been shown to be detrimental to the inhibition of both DNA gyrase and topoisomerase IV. nih.gov This suggests that while modifications can improve pharmacokinetics, they must not disrupt the essential interactions provided by the carboxylate group. nih.gov
Table 2: Effect of Carboxylic Acid Position Variations on DNA Gyrase Inhibition
| Modification at 6-Position | Relative Inhibitory Activity | Key Interaction Affected |
|---|---|---|
| Free Carboxylic Acid | High | Forms crucial salt bridge with Arg136. nih.govdiva-portal.org |
| Ester | Low | Inability to form ionic bond. nih.gov |
| Amide | Low | Loss of key ionic interaction and altered hydrogen bonding capacity. nih.gov |
Modifying the central benzothiazole core, beyond the 2- and 6-positions, offers another avenue for optimizing inhibitor potency and selectivity. Research has shown that substituents at other positions, particularly at the 4- and 7-positions, can form additional interactions within the enzyme binding pocket.
For example, the introduction of a benzyloxy substituent at the 4-position of a benzothiazole-6-carboxylic acid scaffold led to the discovery of a highly potent DNA gyrase inhibitor. nih.gov The phenyl ring of this group engages in hydrophobic contacts with residues like Ile94, while the oxygen atom and the benzothiazole nitrogen can form hydrogen bonds with a conserved water molecule in the active site. nih.govdiva-portal.org Further exploration by incorporating siderophore mimics at position 4 also resulted in potent DNA gyrase inhibition. nih.govrsc.org
Table 3: Influence of Benzothiazole Core Substitutions on Biological Activity
| Position of Substitution | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 4 | Benzyloxy | Potent DNA gyrase inhibition | nih.gov |
| 4 | Hydroxyl | Detrimental to antibacterial activity | diva-portal.org |
| 4 | Siderophore Mimic | Potent DNA gyrase inhibition | nih.govrsc.org |
Mechanistic Investigations of Biological Activities
The primary biological activity associated with the this compound scaffold and its analogs is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govrsc.org These enzymes are essential for bacterial survival, as they manage the topological state of DNA during replication, transcription, and repair. nih.govsci-hub.se
DNA gyrase and topoisomerase IV are heterotetrameric enzymes, composed of GyrA/GyrB and ParC/ParE subunits, respectively. nih.gov The GyrB and ParE subunits contain an ATP-binding site that provides the energy required for their enzymatic function through ATP hydrolysis. nih.gov Benzothiazole derivatives, including those based on the this compound structure, function as ATP-competitive inhibitors, targeting these GyrB and ParE subunits. rsc.orgwhiterose.ac.uk By blocking the ATPase function, these inhibitors deprive the bacterial cell of the topoisomerase activity necessary for DNA replication, leading to a bactericidal effect. nih.gov The dual-targeting of both enzymes is an attractive feature, as it may slow the development of target-based resistance. nih.gov
The mechanism of inhibition has been elucidated through co-crystal structures of benzothiazole inhibitors complexed with the N-terminal domain of the GyrB subunit (GyrB24). nih.govdiva-portal.orgacs.orgacs.org These structures confirm that the inhibitors bind directly within the ATP-binding pocket, preventing ATP from binding and being hydrolyzed.
The binding is characterized by a network of specific molecular interactions:
Carboxylate Interaction: The carboxylic acid at the 6-position forms a crucial salt bridge with the side chain of a highly conserved arginine residue, Arg136. nih.govdiva-portal.org
Cation-π Stacking: The benzothiazole scaffold itself often engages in a cation-π stacking interaction with another conserved arginine, Arg76. nih.govdiva-portal.org
Hydrogen Bonding: Other parts of the inhibitor, such as amide linkers or substituents on the core, form hydrogen bonds with residues like Asp73, Thr165, and a conserved water molecule that is essential for mediating inhibitor binding. nih.gov
Hydrophobic Interactions: Lipophilic moieties on the inhibitor, such as pyrrole (B145914) rings or substituted benzyl (B1604629) groups, occupy a hydrophobic pocket of the enzyme, forming interactions with valine, alanine, and isoleucine residues. diva-portal.org
This detailed understanding of the binding mode provides a rational basis for the structure-based design of new, more potent inhibitors based on the this compound scaffold.
Table of Compounds
| Compound Name |
|---|
Enzyme Inhibition Profiles
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various enzyme inhibitors. The specific substitution of a morpholine ring at the 2-position and a carboxylic acid at the 6-position dictates the potential enzymatic targets.
Diguanylate Cyclase: The synthesis of the universal second messenger cyclic di-GMP is carried out by diguanylate cyclases (DGCs), which regulate bacterial biofilm formation. nih.gov High concentrations of cellular c-di-GMP are associated with the promotion of biofilm formation in bacteria. nih.gov Currently, there is limited published research specifically investigating benzothiazole-based compounds, including this compound, as inhibitors of diguanylate cyclase.
hGSTP1-1: Human Glutathione S-Transferase P1-1 (hGSTP1-1) is an enzyme frequently overexpressed in tumor cells and is implicated in the development of resistance to anticancer drugs. nih.gov Consequently, it has emerged as a significant target for cancer therapy. nih.gov Studies on 2-substituted benzothiazole derivatives have identified them as effective inhibitors of hGSTP1-1. Molecular docking and SAR studies of certain benzamide-benzothiazole derivatives revealed that they likely act by binding to the substrate-binding H-site of the enzyme. A key interaction involves a hydrophobic group at the para-position of a phenyl ring, which is thought to interact with the active site residue Tyr108. nih.gov This suggests that the 2-morpholinyl-benzothiazole core could similarly orient within the active site, though the specific interactions would differ.
Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications. researchgate.net Certain isoforms, particularly CA IX and XII, are associated with tumors. researchgate.net The benzothiazole scaffold has been incorporated into potent CA inhibitors. Typically, CA inhibitors feature a zinc-binding group (ZBG), such as a sulfonamide or carboxylic acid. Studies on benzothiazole-6-sulfonamides have demonstrated potent, isoform-selective inhibition of hCA II, VII, and IX, with some derivatives showing subnanomolar affinity. nih.gov Furthermore, benzothiazole derivatives bearing a carboxylic acid have been developed as non-classical CA inhibitors, targeting cancer-associated isoforms CA IX and XII. researchgate.net The carboxylic acid moiety of this compound could potentially serve as a ZBG, allowing the molecule to coordinate with the zinc ion in the enzyme's active site.
| Compound Scaffold | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Benzothiazole-6-sulfonamide derivative | hCA II | Low nanomolar to subnanomolar | nih.gov |
| Benzothiazole-6-sulfonamide derivative | hCA VII | Low nanomolar | nih.gov |
| Benzothiazole-6-sulfonamide derivative | hCA IX | Low nanomolar | nih.gov |
| Benzothiazole-based carboxylic acid | hCA IX | Moderate Inhibition | researchgate.net |
| Benzothiazole-based carboxylic acid | hCA XII | Moderate Inhibition | researchgate.net |
The mechanism of enzyme inhibition can occur through direct competition with the substrate at the active site or via allosteric modulation at a distant site. Research on the kinetics of various benzothiazoles as inhibitors of rabbit liver aldehyde oxidase demonstrated that these compounds act as mixed inhibitors. nih.gov This type of inhibition indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, suggesting a complex interaction that is not simple substrate competition. nih.gov
Allosteric modulation offers advantages in drug design, including higher target specificity and a reduced likelihood of competitive displacement by high concentrations of the endogenous substrate. nih.gov While there is no direct evidence of this compound acting as an allosteric modulator, the complexity of the benzothiazole scaffold allows for potential interactions outside of an enzyme's active site, which could induce conformational changes that affect catalytic activity. nih.gov
Induction of Apoptosis and Cellular Pathways
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The inhibition of key cellular targets by benzothiazole derivatives has been linked to the activation of apoptotic pathways. For instance, inhibition of Aurora B kinase, a crucial regulator of mitosis, leads to failures in cell division (cytokinesis), resulting in the formation of polyploid cells, cell cycle arrest, and ultimately, apoptosis. advancechemjournal.commdpi.com Similarly, compounds that disrupt tubulin polymerization interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and the subsequent activation of apoptotic cascades. The potential for this compound to inhibit kinases or tubulin suggests it could similarly trigger apoptosis in proliferating cells.
Kinase Inhibition (e.g., PI3K/AKT/mTOR pathways)
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This pathway has become a major target for drug discovery. The benzothiazole scaffold was identified as a promising starting point for the development of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors. Furthermore, the morpholine ring is a common feature in many PI3K/mTOR inhibitors, as its oxygen atom can form a crucial hydrogen bond with amino acid residues in the kinase hinge region. Extensive SAR studies have led to the development of potent benzothiazole-based PI3K/mTOR dual inhibitors with significant cellular activity and oral bioavailability. Given that this compound possesses both the benzothiazole core and the morpholine moiety, it aligns with the known pharmacophore for PI3K/mTOR inhibition.
| Compound Class | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Benzothiazole derivative | PI3Kα | Potent Inhibition | |
| Benzothiazole derivative | mTOR | Potent Inhibition | |
| Dimorpholinoquinazoline derivative | PI3Kα | ~50 µM | |
| Thieno[3,2-d]pyrimidine with morpholine | PI3Kα | 15 nM | |
| Thieno[3,2-d]pyrimidine with morpholine | mTOR | 16 nM |
Modulation of Aryl Hydrocarbon Receptor (AhR) Activity and Cytochrome P450 Biotransformation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including several Cytochrome P450 (CYP) enzymes. It also plays a role in immune responses and cellular defense. A study of functionalized 2-aryl and 2-pyridinylbenzothiazoles found that several of these compounds could act as AhR agonists, inducing AhR-mediated gene transcription. This suggests that the benzothiazole scaffold can be recognized by the AhR, potentially influencing the metabolic fate of the compound and other xenobiotics. The biotransformation of thiazole-containing drugs is often catalyzed by CYP enzymes, which can lead to the formation of various metabolites. nih.gov The interaction of this compound with AhR could therefore modulate its own metabolism and impact cellular responses to other environmental signals.
Interaction with other Biological Targets
The versatile benzothiazole scaffold and its derivatives have been shown to interact with a range of other important biological targets.
Tubulin Polymerase: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are potent anticancer drugs. Several benzothiazole derivatives have been identified as inhibitors of tubulin assembly, often by binding to the colchicine (B1669291) site of β-tubulin. This inhibition disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.
Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as an important class of anticancer agents. The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a surface recognition "cap" group. Carboxylic acids can function as ZBGs. Recently, a series of benzothiazole-bearing compounds were designed as HDAC inhibitors, with one candidate showing high potency, particularly against HDAC6. The structure of this compound, with its carboxylic acid (potential ZBG) and benzothiazole (cap) moieties, fits the HDAC inhibitor pharmacophore.
Aurora-B Kinase: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Aurora B is essential for chromosome segregation and cytokinesis. mdpi.com Inhibition of Aurora B is a promising anticancer strategy, leading to mitotic errors and apoptotic cell death. mdpi.com While many Aurora B inhibitors are based on other heterocyclic systems like indolin-2-ones, some thiazole (B1198619) derivatives have also shown promise as Aurora kinase inhibitors, indicating that this class of heterocycles can effectively target the ATP-binding pocket of these enzymes.
Design Principles for Modulating Target Specificity and Efficacy
The biological activity of the this compound scaffold can be finely tuned through strategic chemical modifications, allowing for the modulation of target specificity and efficacy.
The Carboxylic Acid Group: The carboxylic acid at the 6-position is a critical feature. Its presence is key for potential activity against targets like carbonic anhydrase and HDACs, where it can act as a zinc-binding group. researchgate.net Esterification or conversion to an amide or hydroxamic acid could alter this interaction, potentially increasing potency for HDACs or changing the isoform selectivity profile for CAs. For DNA gyrase inhibitors, this carboxylate group has been shown to form a strong salt bridge with an arginine residue (Arg144) in the active site, highlighting its importance for binding affinity.
The Morpholine Ring: In PI3K/mTOR inhibitors, the morpholine ring is often essential for activity, forming a key hydrogen bond in the hinge region of the kinase domain. Replacing it with other heterocycles, such as thiomorpholine (B91149) or piperidine, or altering its substitution pattern (e.g., 2,6-dimethylmorpholine) has been shown to modulate potency and selectivity.
The Benzothiazole Core: The aromatic system of the benzothiazole ring is crucial for establishing hydrophobic and cation-π interactions with target proteins. advancechemjournal.com Substitutions on the benzene (B151609) portion of the scaffold can significantly impact metabolic stability, solubility, and target engagement. For example, SAR studies on benzothiazole-phenyl analogs showed that trifluoromethyl groups were well-tolerated by target enzymes but did not improve metabolic stability. These modifications provide a route to optimize pharmacokinetic properties and fine-tune the selectivity profile against different enzyme families.
By leveraging these design principles, medicinal chemists can systematically modify the this compound structure to develop analogs with enhanced potency, improved selectivity, and more favorable drug-like properties for a desired biological target.
Potential Research Applications Beyond Human Clinical Use
Development as Biochemical Probes and Chemical Tools
The benzothiazole (B30560) core is a key component in various fluorescent probes. nih.govacs.orgacs.orgmdpi.com Molecules with a "push-pull" electronic structure, where an electron-donating group is paired with an electron-withdrawing group across a conjugated system, often exhibit interesting photophysical properties. In 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid, the morpholine (B109124) group can act as an electron donor, while the carboxylic acid and the benzothiazole ring can act as electron acceptors. This configuration makes it a candidate for development as a fluorescent probe.
Such probes are valuable tools in biochemical research. For instance, benzothiazole derivatives have been specifically designed to detect and image biologically significant molecules and aggregates, such as peroxynitrite and β-amyloid plaques, the latter being a hallmark of Alzheimer's disease. nih.govacs.orgacs.orgnih.gov The fluorescence of these probes often increases significantly upon binding to their target. nih.govacs.org This "turn-on" fluorescence mechanism is highly desirable for imaging applications in preclinical studies, including fluorescence microscopy on tissue sections. nih.govacs.org Therefore, this compound could be investigated for similar applications, serving as a scaffold for new biochemical probes to study cellular processes and disease markers in vitro.
Applications in Materials Science
The structural features of this compound suggest potential utility in the field of materials science, particularly in the development of functional dyes and optical materials.
Organic molecules with a pronounced electron donor-π-acceptor (D-π-A) framework are known to exhibit non-linear optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light, making them valuable for applications in optoelectronics and photonics. The structure of this compound, featuring an electron-donating morpholine group and an electron-accepting carboxylic acid group connected by the conjugated benzothiazole system, fits this D-π-A model. Computational and experimental studies on similar benzothiazole derivatives have highlighted their potential as efficient NLO materials, suggesting that this compound could also possess significant NLO properties.
The presence of both a basic nitrogen atom within the morpholine ring and an acidic carboxylic acid group makes the compound's electronic structure and, consequently, its optical properties, potentially sensitive to changes in pH. rsc.orgnih.govresearchgate.net The protonation state of these functional groups can alter the intramolecular charge transfer characteristics of the molecule. This pH-dependent behavior is the basis for fluorescent pH sensors. Studies on other benzothiazole-based dyes have demonstrated that their fluorescence can be "turned on" or "turned off" in response to pH changes. rsc.orgnih.govnih.gov For example, some benzothiazole derivatives show negligible fluorescence at neutral pH but become intensely fluorescent in acidic environments. creative-biolabs.com This suggests that this compound could be explored as a pH-sensitive fluorescent dye for monitoring pH in various chemical or biological microenvironments in a laboratory setting. rsc.orgcreative-biolabs.com
Role as Intermediate in Synthetic Organic Chemistry
The this compound molecule is a valuable building block, or intermediate, in synthetic organic chemistry. The carboxylic acid group at the 6-position is a particularly useful functional "handle" that allows for a wide range of chemical modifications. acs.org
One of the most common and important reactions involving a carboxylic acid is amide bond formation. nih.govbath.ac.uk The carboxylic acid can be "activated" using coupling agents, making it susceptible to reaction with an amine to form a stable amide bond. bath.ac.uk This strategy is frequently employed in medicinal chemistry to link different molecular fragments together. For example, researchers have coupled various amines to the 6-carboxylic acid of benzothiazole scaffolds to synthesize extensive libraries of new compounds for biological screening. nih.gov The synthesis of 2-((2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzothiazol-6-yl)amino)-2-oxoacetic acid, an inhibitor of the bacterial enzyme DNA gyrase, serves as a prime example where the benzothiazole-6-carboxylic acid moiety is a key intermediate. acs.org Thus, this compound serves as a versatile platform for creating more complex molecules with tailored properties. researchgate.netresearchgate.net
Inhibition of Bacterial Enzymes or Pathways for In Vitro Studies
The benzothiazole scaffold is a core component of many molecules designed to inhibit essential bacterial enzymes, making it a "privileged scaffold" in antibacterial research. scispace.comacs.org Specifically, derivatives of this structure have been identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. u-szeged.huacs.orgnih.govresearchgate.netnih.gov These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial drug development. acs.orgu-szeged.hunih.gov
Research has shown that modifications at both the 2- and 6-positions of the benzothiazole ring are critical for inhibitory activity. The carboxylic acid group at the 6-position, in particular, has been shown to be important for potent enzyme inhibition. nih.gov For instance, a compound featuring a benzyloxy group at position 4 and a carboxylic acid at position 6 of the benzothiazole ring was found to be a powerful gyrase inhibitor. nih.gov Numerous studies involve synthesizing analogs by creating amide linkages at the 6-carboxylic acid position to explore structure-activity relationships and optimize enzyme inhibition. scispace.comacs.org
Given this extensive body of research, this compound is a strong candidate for in vitro studies as a potential inhibitor of bacterial enzymes. It could be tested directly in enzyme assays or used as a starting point for the synthesis of more potent and selective inhibitors for enzymology and microbiology research.
Table of Inhibitory Activities for Related Benzothiazole Analogs
| Enzyme Target | Bacterial Source | Inhibitor Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| DNA Gyrase | Escherichia coli | Benzothiazole-based pyrrolamide | Nanomolar range | u-szeged.huacs.org |
| Topoisomerase IV | Escherichia coli | Benzothiazole-based pyrrolamide | 75 nM | acs.org |
| DNA Gyrase | Staphylococcus aureus | Benzothiazole-based pyrrolamide | Potent inhibition | acs.org |
| Topoisomerase IV | Staphylococcus aureus | Benzothiazole ethyl urea | <0.1 µg/ml | nih.gov |
| DNA Gyrase | Acinetobacter baumannii | Benzothiazole-6-carboxylic acid derivative | 15.6 nM | nih.gov |
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of benzothiazole (B30560) derivatives traditionally involves the condensation of 2-aminothiophenols with various reagents like carboxylic acids or acyl chlorides. ijper.org Future research should focus on developing more efficient, sustainable, and versatile synthetic routes specifically tailored for 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid and its analogues.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
Microwave-Assisted Organic Synthesis (MAOS): Utilizing microwave irradiation to accelerate reaction rates, improve yields, and enhance the purity of the final product.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.
Catalytic C-H Activation: Exploring novel transition-metal-catalyzed reactions to directly functionalize the benzothiazole core, allowing for the late-stage modification of the molecule and the rapid generation of a library of derivatives.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Traditional Synthesis | Future Directions (Examples) |
|---|---|---|
| Reaction Time | Often hours to days | Potentially minutes to hours (MAOS, Flow Chemistry) |
| Solvents | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |
| Efficiency | Moderate to good yields, may require purification | Higher yields, potentially higher purity |
| Scalability | Can be challenging | More readily scalable (Flow Chemistry) |
Advanced Spectroscopic Techniques for Detailed Structural Dynamics
Standard characterization of benzothiazole derivatives often relies on techniques like ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm the chemical structure. researchgate.netmdpi.com To gain a deeper understanding of the molecular behavior of this compound, future studies should employ more advanced spectroscopic methods.
Prospective techniques and their applications:
2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations, providing detailed insights into the molecule's connectivity and conformation in solution.
Solid-State NMR (ssNMR): To study the compound in its solid form, revealing information about its crystal packing, polymorphism, and intermolecular interactions that are not accessible in solution-state studies.
Time-Resolved Spectroscopy: To investigate the dynamics of the molecule's excited states, which is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or molecular sensors.
Vibrational Circular Dichroism (VCD): To determine the absolute configuration of chiral derivatives of the compound, which is vital for pharmacological studies where enantiomers can have vastly different biological activities.
Integration of Artificial Intelligence and Machine Learning in Computational Design
Computational studies, including Density Functional Theory (DFT) calculations and molecular docking, are already used to predict the properties and potential biological activities of benzothiazole derivatives. mdpi.comnih.gov The integration of Artificial Intelligence (AI) and Machine Learning (ML) represents the next leap forward.
Future applications of AI/ML:
Predictive Modeling: Training ML models on existing data for benzothiazole compounds to accurately predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel analogues of this compound.
De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the benzothiazole scaffold, optimized for high affinity and selectivity towards a specific biological target.
High-Throughput Virtual Screening: Employing AI-driven algorithms to rapidly screen vast virtual libraries of compounds against multiple targets, identifying promising candidates for further development. researchgate.net
SAR Analysis: Using ML to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis, guiding the rational design of more potent and selective compounds. nih.gov
Table 2: Role of AI/ML in Compound Development
| Stage | Traditional Approach | AI/ML-Enhanced Approach |
|---|---|---|
| Lead Identification | High-throughput screening (HTS) of physical compounds | High-throughput virtual screening, predictive activity models |
| Lead Optimization | Manual SAR analysis, iterative synthesis | Automated SAR analysis, de novo design, ADMET prediction |
| Target Prediction | Based on biological assays | Ligand-based target prediction, network pharmacology |
Elucidation of Broader Biological Target Landscape through Proteomics and Chemogenomics
The biological activity of benzothiazole derivatives is often attributed to their interaction with specific enzymes or receptors. mdpi.com To fully understand the therapeutic potential and possible off-target effects of this compound, it is crucial to identify its full range of molecular targets within the cell.
Future research strategies:
Chemical Proteomics: Using the title compound as a "bait" molecule in techniques like activity-based protein profiling (ABPP) or affinity chromatography coupled with mass spectrometry to isolate and identify its direct binding partners from cell lysates. A study on the proteomic response to benzothiazole has already demonstrated the feasibility of such approaches. nih.gov
Chemogenomics: Screening the compound against large panels of kinases, G-protein coupled receptors (GPCRs), or other target families to create a comprehensive profile of its selectivity and promiscuity.
Phenotypic Screening with Target Deconvolution: Performing high-content screening to identify interesting cellular phenotypes induced by the compound, followed by proteomic and genomic approaches to deconvolute the specific targets responsible for that effect.
Development of Multi-targeted Agents based on the Benzothiazole Scaffold
Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govtandfonline.com The benzothiazole scaffold is a "privileged structure" that has been successfully used to develop multi-target-directed ligands (MTDLs). researchgate.nettandfonline.com
Future research should leverage this compound as a starting point for designing novel MTDLs.
Design concepts:
Molecular Hybridization: Covalently linking the benzothiazole scaffold to another pharmacophore known to be active against a second, complementary target. For example, combining it with a cholinesterase inhibitor moiety for potential application in Alzheimer's disease. nih.gov
Scaffold Decoration: Modifying the substituents on the core structure (the morpholine (B109124) and carboxylic acid groups) to fine-tune its binding affinity for multiple targets. The carboxylic acid group, for instance, provides a convenient handle for further chemical modification.
Fragment-Based Design: Using the benzothiazole core as an anchor fragment and computationally or experimentally screening for other small molecules that bind to adjacent pockets on a target protein or a protein complex, then linking these fragments to create a potent multi-target agent.
By pursuing these future research directions, the scientific community can systematically explore and potentially harness the full therapeutic and material science potential of this compound, transforming it from a mere chemical entity into a valuable tool for scientific advancement.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Morpholin-4-yl-benzothiazole-6-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via a multi-step pathway, starting with the cyclization of a substituted benzothiazole precursor. Key steps include:
- Step 1 : Condensation of a benzothiazole core with morpholine under nucleophilic substitution conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Step 2 : Carboxylic acid functionalization at the 6-position via oxidation of a methyl group or carboxylation using CO₂ under transition-metal catalysis.
- Characterization : Intermediates should be analyzed via / NMR to confirm regioselectivity, and LC-MS for purity assessment. For crystallographic confirmation, SHELX software can refine X-ray diffraction data to resolve structural ambiguities .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The morpholine ring protons (δ 3.5–4.0 ppm) and benzothiazole aromatic protons (δ 7.0–8.5 ppm) should show distinct splitting patterns. The carboxylic acid proton (if present) may appear broad near δ 12–13 ppm.
- FT-IR : Confirm the carboxylic acid group via a strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly around the morpholine-benzothiazole junction .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use C18 columns with acetonitrile/water gradients for separation .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound be resolved across different studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, compound concentration). Mitigation strategies include:
- Dose-Response Curves : Use a wide concentration range (nM to μM) to identify IC₅₀ trends.
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays.
- Meta-Analysis : Compare structural analogs (e.g., 4-Methoxybenzo[d]thiazole-6-carboxylic acid ) to isolate substituent effects.
Q. What computational approaches are suitable for predicting the compound’s binding modes to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or bacterial targets).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- QSAR : Corate substituent effects (e.g., morpholine vs. methoxy groups) with activity data from analogs .
Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to detect side products (e.g., N-alkylated morpholine derivatives) and adjust stoichiometry.
- Catalyst Screening : Test Pd/C or Ni catalysts for carboxylation steps to improve efficiency .
Q. What strategies are recommended for handling the compound’s hygroscopicity in formulation studies?
- Methodological Answer :
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose).
- Co-Crystallization : Explore co-crystals with pharmaceutically acceptable co-formers (e.g., nicotinamide) to enhance stability.
- Karl Fischer Titration : Quantify water content periodically to monitor hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
